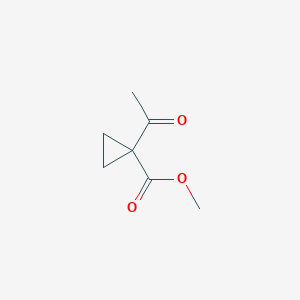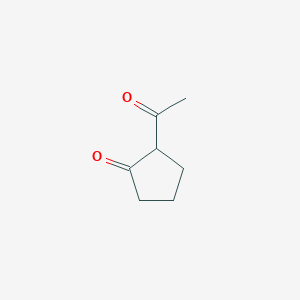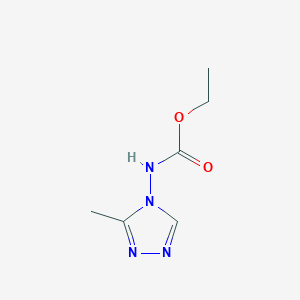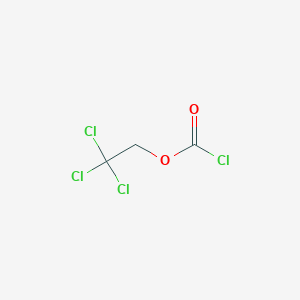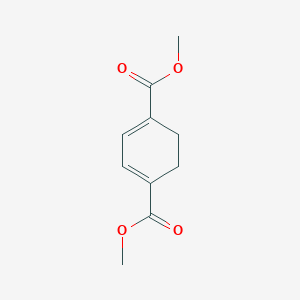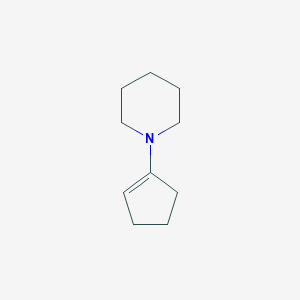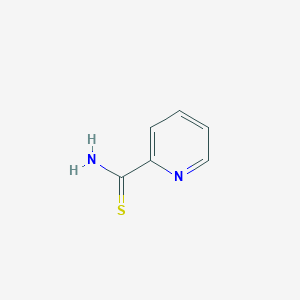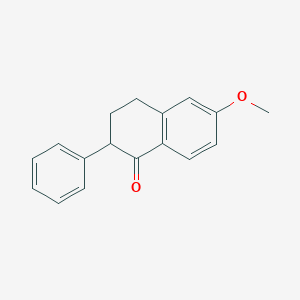
9-(Dicyanomethylene)fluorene
描述
9-(Dicyanomethylene)fluorene is an organic compound that belongs to the class of fluorene derivatives. It is characterized by the presence of a dicyanomethylene group attached to the fluorene core. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dicyanomethylene)fluorene typically involves the reaction of fluorene with malononitrile in the presence of a base. One common method is as follows:
Starting Materials: Fluorene and malononitrile.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or tetrahydrofuran, with a base like sodium ethoxide or potassium tert-butoxide.
Procedure: Fluorene is dissolved in the solvent, and malononitrile is added to the solution. The base is then added to initiate the reaction, which is typically conducted at room temperature or slightly elevated temperatures.
Product Isolation: The product, this compound, is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix fluorene, malononitrile, and the base.
Continuous Stirring: The reaction mixture is continuously stirred to ensure uniformity.
Temperature Control: The reaction temperature is carefully controlled to optimize yield and purity.
Purification: The product is purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
9-(Dicyanomethylene)fluorene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The dicyanomethylene group can be substituted by nucleophiles such as hydroxide ions or acetylide moieties.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Addition Reactions: It can participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or acetylide compounds are used in solvents such as water or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted fluorenes, oxidized or reduced derivatives, and addition products with different functional groups.
科学研究应用
9-(Dicyanomethylene)fluorene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems and molecular interactions.
Medicine: It is explored for its potential in drug development and as a fluorescent probe in medical diagnostics.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
作用机制
The mechanism of action of 9-(Dicyanomethylene)fluorene involves its interaction with molecular targets through its dicyanomethylene group. This group can participate in electron transfer processes, making the compound an effective electron acceptor. The pathways involved include:
Electron Transfer: The compound can accept electrons from donor molecules, leading to the formation of charge-transfer complexes.
Conjugation: The π-conjugated system of the fluorene core allows for efficient electron delocalization, enhancing its electronic properties.
相似化合物的比较
Similar Compounds
- 9-Dicyanomethylene-2,7-dinitrofluorene
- 9-Dicyanomethylene-2,4,7-trinitrofluorene
- 9-Dicyanomethylene-4,5,7-trinitrofluorene-2-carboxylic acid
Uniqueness
9-(Dicyanomethylene)fluorene is unique due to its specific electronic properties, which are influenced by the dicyanomethylene group. This makes it particularly valuable in applications requiring efficient electron transfer and conjugation. Compared to its similar compounds, it offers a balance of stability and reactivity, making it versatile for various scientific and industrial uses.
属性
IUPAC Name |
2-fluoren-9-ylidenepropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJKIYVWFSACIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289529 | |
| Record name | 9-Fluorenylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989-32-8 | |
| Record name | 1989-32-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Fluorenylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 9-(Dicyanomethylene)fluorene derivatives that make them interesting for materials science?
A1: this compound derivatives possess a unique structure featuring a fluorene core with a dicyanomethylene group at the 9-position. This structure allows for extensive conjugation, influencing the molecule's electronic and optical properties. Additionally, researchers can modify these properties further by introducing various substituents on the fluorene ring, as highlighted in studies on gold(I) [] and mercury(II) [] complexes.
Q2: How do electron-withdrawing substituents impact the electronic properties of this compound derivatives?
A2: Studies show that incorporating electron-withdrawing groups, such as -CO and -C(CN)2, onto the fluorene ring of this compound significantly alters its electronic properties. These modifications lead to a decrease in bond length alternation and an increase in electron affinity [, ]. This effect is crucial for potential applications in organic electronics, as it can facilitate electron injection and transport.
Q3: What evidence suggests the potential of this compound derivatives as electron transport materials in LEDs?
A3: Theoretical calculations on gold(I) complexes of this compound derivatives, specifically AuTFOT and AuTFCNT, revealed reorganization energies for both electron and hole transport comparable to those of the well-established electron transport material Alq3 []. This finding suggests their potential suitability for use in the electron transport layer (ETL) of light-emitting diodes (LEDs).
Q4: How does the presence of this compound impact its compatibility with different polymers?
A4: Research indicates that the compatibility of this compound derivatives, particularly n-butyl 9-dicyanomethylene fluorene-4-carboxylate (BDFC), varies with the polymer type []. Strong intermolecular interactions between BDFC molecules compete with weaker polymer-molecule interactions, leading to aggregation and potential incompatibility. BDFC exhibits better compatibility with halogenated and electron-donating polymers.
Q5: What makes 2,7-diamino-9-dicyanomethylene-fluorene a suitable building block for heat-resistant polymers?
A5: The diamine derivative, 2,7-diamino-9-dicyanomethylene-fluorene, serves as a valuable monomer for synthesizing high-performance polymers []. Polyimides and polyamides derived from this diamine exhibit impressive thermal stability, withstanding temperatures up to 355-430°C in both nitrogen and air atmospheres. This resilience makes them suitable for applications requiring high-temperature resistance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


